molecular formula C7H10N2O5 B8503667 Methyl nitro(1,3-oxazinan-2-ylidene)acetate CAS No. 57355-05-2

Methyl nitro(1,3-oxazinan-2-ylidene)acetate

Cat. No. B8503667
CAS RN: 57355-05-2
M. Wt: 202.16 g/mol
InChI Key: HSWFEAUCTMHCKV-UHFFFAOYSA-N
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Patent
US03976772

Procedure details

A mixture of 25 g of 5,6-dihydro-2-(methylthio)-4H-1,3-oxazine (Clapp, et al., J. Heterocyclic Chemistry, 5, 107 (1968)), 25 g of methyl nitroacetate and a catalytic amount of zinc chloride was heated to 90° over one hour and maintained at that temperature for an additional hour. The mixture then was cooled and triturated with ether to effect crystallization. The solid was recrystallized from ethanol to give methyl nitro(tetrahydro-2H-1,3-oxazin-2-ylidene)acetate (1A), as a yellow solid, m.p.: 132°-3°.
Name
5,6-dihydro-2-(methylthio)-4H-1,3-oxazine
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS[C:3]1[O:4][CH2:5][CH2:6][CH2:7][N:8]=1.[N+:9]([CH2:12][C:13]([O:15][CH3:16])=[O:14])([O-:11])=[O:10]>[Cl-].[Zn+2].[Cl-]>[N+:9]([C:12](=[C:3]1[NH:8][CH2:7][CH2:6][CH2:5][O:4]1)[C:13]([O:15][CH3:16])=[O:14])([O-:11])=[O:10] |f:2.3.4|

Inputs

Step One
Name
5,6-dihydro-2-(methylthio)-4H-1,3-oxazine
Quantity
25 g
Type
reactant
Smiles
CSC=1OCCCN1
Name
Quantity
25 g
Type
reactant
Smiles
[N+](=O)([O-])CC(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature for an additional hour
TEMPERATURE
Type
TEMPERATURE
Details
The mixture then was cooled
CUSTOM
Type
CUSTOM
Details
triturated with ether
CUSTOM
Type
CUSTOM
Details
crystallization
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C(C(=O)OC)=C1OCCCN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.